![molecular formula C16H11NO3 B12512298 3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)
3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. This compound is characterized by the presence of an indole moiety linked to a benzoic acid group, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group in the indole ring can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxoindoline: Another indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with an indole moiety.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
Uniqueness
3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid is unique due to its specific combination of an indole moiety and a benzoic acid group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H11NO3 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C16H11NO3/c18-15-13(12-6-1-2-7-14(12)17-15)9-10-4-3-5-11(8-10)16(19)20/h1-9H,(H,17,18)(H,19,20) |
Clave InChI |
MJKGNDUTAHLMMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)C(=O)O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


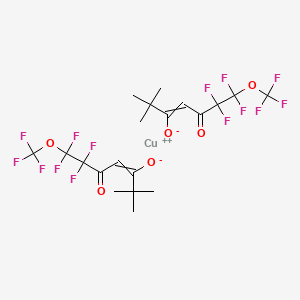
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B12512227.png)
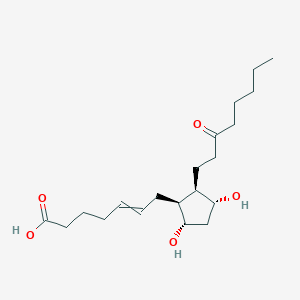

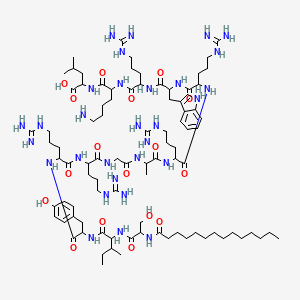


![(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12512264.png)
![5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B12512272.png)

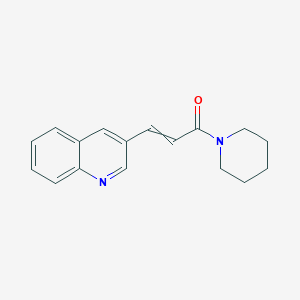
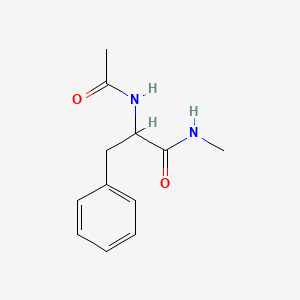
![3-(3-bromophenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide](/img/structure/B12512306.png)
![4-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid hydrochloride](/img/structure/B12512319.png)
